molecular formula C11H12N2O B125950 N-(2-methyl-1H-indol-3-yl)acetamide CAS No. 154876-18-3

N-(2-methyl-1H-indol-3-yl)acetamide

Cat. No.: B125950
CAS No.: 154876-18-3
M. Wt: 188.23 g/mol
InChI Key: FMEDVQCLYAQZOY-UHFFFAOYSA-N
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Description

N-(2-methyl-1H-indol-3-yl)acetamide is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in various natural products and synthetic drugs. The indole nucleus is a significant heterocyclic system that provides the skeleton for many biologically active compounds .

Preparation Methods

The synthesis of N-(2-methyl-1H-indol-3-yl)acetamide typically involves the reaction of 2-methylindole with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acetylation to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-(2-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole nucleus can bind to multiple receptors with high affinity, leading to various biological effects. The exact pathways and molecular targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

N-(2-methyl-1H-indol-3-yl)acetamide can be compared with other indole derivatives, such as:

This compound stands out due to its specific substitution pattern, which can influence its reactivity and biological activity, making it a unique compound for various research applications.

Properties

IUPAC Name

N-(2-methyl-1H-indol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-11(13-8(2)14)9-5-3-4-6-10(9)12-7/h3-6,12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEDVQCLYAQZOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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